
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11ClF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl and trifluoromethyl groups, and one hydrogen atom on the benzene ring is replaced by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with isopropylamine and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
作用機序
The mechanism of action of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-chloro-N-methyl-N-(trifluoromethyl)aniline
- 2-chloro-N-ethyl-N-(trifluoromethyl)aniline
- 2-chloro-N-isopropyl-N-(difluoromethyl)aniline
Uniqueness
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to similar compounds with different alkyl groups. This makes it particularly valuable in applications where these properties are desired .
特性
分子式 |
C10H11ClF3N |
|---|---|
分子量 |
237.65 g/mol |
IUPAC名 |
2-chloro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11ClF3N/c1-7(2)15(10(12,13)14)9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
InChIキー |
KFLSNNSLAACELK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=CC=C1Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


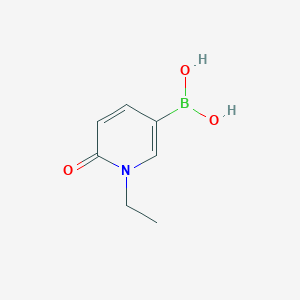
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
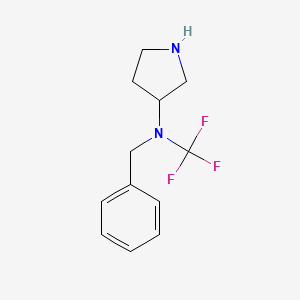
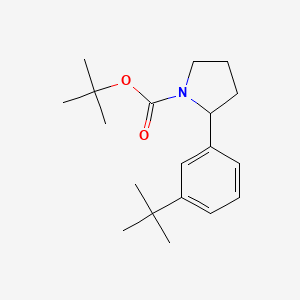
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)

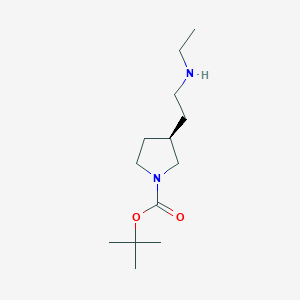
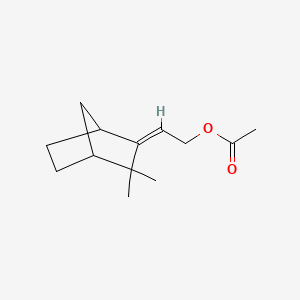
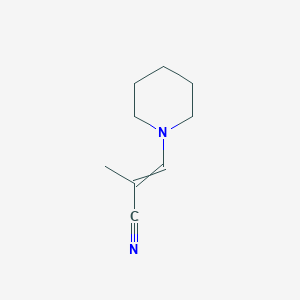
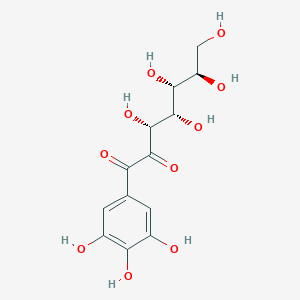
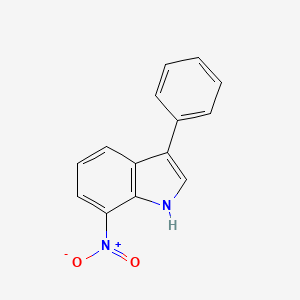

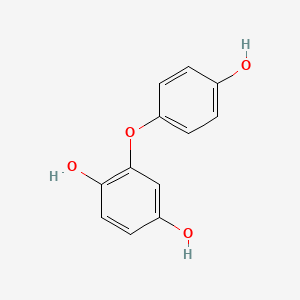
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
